Technical Monograph: Physicochemical Properties of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT)
Technical Monograph: Physicochemical Properties of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT)
Executive Summary
4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT) is a high-nitrogen heterocyclic compound belonging to the s-triazine family. Characterized by a high decomposition temperature (>300°C for high-purity variants) and significant nitrogen content, ADHT serves as a critical intermediate in the synthesis of advanced energetic materials, including bis(aminotriazolo)aminotriazines. This guide delineates the physicochemical profile, synthesis pathways, and spectroscopic data necessary for the precise characterization and handling of ADHT in research and industrial applications.
Chemical Identity & Structural Context[1][2][3][4]
ADHT represents a bridge between the commercially ubiquitous melamine (2,4,6-triamino-1,3,5-triazine) and the highly unstable trihydrazinotriazine. Its structure features a stable s-triazine core substituted with one amino group and two hydrazinyl moieties, imparting unique reactivity for cyclization reactions.
| Property | Data |
| IUPAC Name | 4,6-Dihydrazinyl-1,3,5-triazin-2-amine |
| Common Names | 2-Amino-4,6-dihydrazino-1,3,5-triazine; ADHT; Dihydrazinomelamine |
| CAS Registry Number | 25170-95-0 |
| Molecular Formula | C₃H₈N₈ |
| Molecular Weight | 156.15 g/mol |
| SMILES | Nc1nc(NN)nc(NN)n1 |
Structural Visualization
The following diagram illustrates the chemical structure and atomic connectivity of ADHT.
[5][6][7]
Physicochemical Profile
The physical properties of ADHT are heavily influencing by its purity. Literature values often reflect lower-purity samples (mp ~262°C), whereas high-purity material synthesized via the methoxy-displacement route exhibits significantly higher thermal stability.
| Parameter | Value / Observation | Notes |
| Physical State | White crystalline solid | Forms fine needles or powder upon precipitation. |
| Melting Point | >300°C (dec) | High-purity material decomposes without melting below 300°C. Lower purity samples may melt/dec at ~262°C. |
| Solubility (Soluble) | DMSO, Dilute Mineral Acids (HCl, H₂SO₄) | Protonation of the ring/hydrazine nitrogens facilitates solubility. |
| Solubility (Insoluble) | Water, Ethanol, Methanol, THF | Useful for purification via precipitation washing. |
| Density | Estimated >1.6 g/cm³ | Typical for high-nitrogen triazine derivatives (cf. Melamine 1.57 g/cm³). |
| Hygroscopicity | Low to Moderate | Stable under ambient conditions; prolonged exposure to moisture may induce hydrolysis. |
Synthesis & Purification Protocols
To achieve the high purity required for energetic applications, a two-step displacement protocol is superior to direct amination of cyanuric chloride.
High-Purity Synthesis Workflow
Route: Cyanuric Chloride
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Precursor Synthesis: Reaction of 2-amino-4,6-dichloro-s-triazine with sodium methoxide yields the dimethoxy intermediate.
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Hydrazinolysis: The methoxy groups are displaced by hydrazine hydrate. This route avoids the formation of mixed chloro-hydrazino impurities common in direct substitution.
Protocol Detail (Hydrazinolysis Step)
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Reagents: 2-Amino-4,6-dimethoxy-1,3,5-triazine (1.0 eq), Hydrazine Monohydrate (Excess, ~10 eq), Water (Solvent).
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Conditions: Stir at 25°C during addition, then heat to 120-125°C (slow reflux) for 3 hours.
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Work-up: Cool to 25°C. Filter the resulting white precipitate.[1] Wash sequentially with water and ethanol to remove excess hydrazine and methoxy byproducts.
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Yield: ~98%.
Spectroscopic Characterization
Accurate identification of ADHT requires distinguishing the distinct proton environments of the ring amine versus the hydrazine side chains.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ Frequency: 400 MHz (Standard)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 4.05 | Singlet (s) | 4H | Terminal Hydrazine -NH₂ |
| ¹H | 6.22 | Singlet (s) | 2H | Internal Hydrazine -NH- |
| ¹H | 7.63 | Singlet (s) | 2H | Ring Amine -NH₂ |
| ¹³C | 166.3 | Singlet | - | C2 (Amino-substituted) |
| ¹³C | 167.5 | Singlet | - | C4, C6 (Hydrazino-substituted) |
Note: The distinct shift of the hydrazine internal -NH- (6.22 ppm) vs the terminal -NH₂ (4.05 ppm) confirms the integrity of the hydrazinyl groups.
Infrared Spectroscopy (FTIR)
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3200–3400 cm⁻¹: Strong N-H stretching vibrations (multiple bands due to -NH₂ and -NH-).
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1500–1600 cm⁻¹: C=N ring stretching (characteristic of s-triazine).
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900–1000 cm⁻¹: N-N stretching modes.
Applications & Safety
Primary Applications
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Energetic Materials Precursor: ADHT is the direct precursor for bis(aminotriazolo)aminotriazines . Reaction with cyanogen bromide (BrCN) or formic acid induces cyclization of the hydrazino groups into triazole rings, significantly increasing density and heat of formation.
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Gas Generators: Due to the high nitrogen content (>60%), ADHT and its derivatives decompose to release large volumes of N₂ gas, making them suitable for airbag inflators and fire suppression systems.
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Epoxy Curing Agents: The multiple active hydrogens allow ADHT to function as a latent curing agent for high-temperature epoxy resins.
Handling & Safety Profile
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Hazard Classification: Irritant. Potential sensitizer.[2]
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Energetic Hazard: While ADHT itself is stable (>300°C), it is a precursor to explosives. It should be treated as a flammable solid. Avoid strong oxidizers.
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Storage: Store in a cool, dry place away from acids and moisture. Keep container tightly closed to prevent hydrolysis.
References
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Synthesis and Properties of ADHT
- Source: US Patent 6,833,454 B1. "Chemical compounds containing bis(triazolo)triazine structures and methods thereof."
- Relevance: Provides the definitive high-purity synthesis route, melting point data (>300°C)
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URL:
- Comparative Literature Data: Source:Bulletin of the Chemical Society of Japan, Vol. 70, No. 3, pp. 671-679 (1997). Relevance: Cites lower melting points (262°C) for ADHT prepared via different routes, highlighting the importance of the methoxy-displacement method for purity.
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General Triazine Chemistry
- Source:Chemical & Physical Properties by Cheméo (Data for rel
- Relevance: Contextual data for solubility and density estimations of amino-triazine deriv
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